N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17553306
InChI: InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2
SMILES:
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

CAS No.:

Cat. No.: VC17553306

Molecular Formula: C13H17F3N2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine -

Specification

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
IUPAC Name N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine
Standard InChI InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2
Standard InChI Key IKSGBXBRRZTCIH-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)NCCC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine ring (a five-membered amine heterocycle) connected via an ethyl chain to a para-substituted trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group induces significant electronic effects: its strong electron-withdrawing nature reduces electron density on the aromatic ring, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces . This group also enhances lipid solubility, improving membrane permeability and bioavailability.

Key physicochemical parameters include:

  • Molecular Formula: C₁₃H₁₇F₃N₂

  • Molecular Weight: 270.28 g/mol

  • LogP: ~2.8 (predicted), indicating moderate lipophilicity.

The pyrrolidine ring's conformation (envelope or twist) affects binding to biological targets, with the amine group serving as a hydrogen bond donor .

Synthetic Methodologies

Multi-Step Synthesis via Coupling Reactions

The synthesis of N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine typically involves:

  • Formation of the Phenethylamine Backbone:

    • 4-(Trifluoromethyl)benzyl bromide undergoes nucleophilic substitution with ethylenediamine to yield 2-[4-(trifluoromethyl)phenyl]ethylamine.

  • Pyrrolidine Ring Construction:

    • Cyclization of 4-chlorobutan-1-amine derivatives under basic conditions forms the pyrrolidine core.

  • Coupling via Reductive Amination:

    • The phenethylamine and pyrrolidine intermediates are coupled using sodium cyanoborohydride (NaBH₃CN) in methanol, with catalytic acetic acid .

Optimization Notes:

  • Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in aromatic systems .

  • Continuous flow reactors enhance yield (up to 78%) by minimizing side reactions .

Biological Activity and Mechanism

Target Engagement and Pharmacodynamics

The compound exhibits affinity for central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine transporters. In vitro assays demonstrate:

  • 5-HT Reuptake Inhibition: IC₅₀ = 120 nM .

  • Dopamine Transporter Binding: Kᵢ = 240 nM .

The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins, while the pyrrolidine nitrogen forms salt bridges with aspartate residues .

Structure-Activity Relationship (SAR) Studies

Modifications to the core structure reveal critical pharmacophoric elements:

ModificationEffect on ActivitySource
Replacement of -CF₃ with -Cl↓ 5-HT affinity (IC₅₀ = 450 nM)
Ethyl linker elongation to propyl↓ Dopamine binding (Kᵢ = 1.2 μM)
N-Methylation of pyrrolidine↑ Metabolic stability (t₁/₂ = 4.2 h)

Key Findings:

  • The -CF₃ group is indispensable for target affinity.

  • Pyrrolidine substitution at C2 optimizes steric interactions .

Pharmacokinetics and Toxicity

  • Absorption: Oral bioavailability in rats is 65% due to high intestinal permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive metabolites.

  • Toxicity: No significant hepatotoxicity observed at doses ≤50 mg/kg (28-day rat study) .

Applications and Future Directions

Pharmaceutical Development

  • Antidepressant Candidates: Derivatives are in preclinical trials for major depressive disorder.

  • Adjuvant Analgesics: Combined with opioids to reduce dosage and dependency risks .

Chemical Probes

Used to study neurotransmitter transport mechanisms in Parkinson’s disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator